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molecular formula C8H8N2O3 B7860040 Methyl 4-nitrobenzimidate CAS No. 52708-02-8

Methyl 4-nitrobenzimidate

Cat. No. B7860040
M. Wt: 180.16 g/mol
InChI Key: RBAWZIFNYPAVNC-UHFFFAOYSA-N
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Patent
US07122557B2

Procedure details

Part A: 4-Nitrobenzonitrile (5.4 g, 36.5 mmol) was dissolved in 200 mL of anhydrous methyl acetate and 20 mL of MeOH. The whole mixture was cooled to 0° C. and bubbled with dry HCL gas for 1 hour. The resulting mixture was placed at 5° C. for 12 hours, the solvent was removed to obtain 5.8 g of methyl 4-nitrobenzimidate as its HCl salt.
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:11]=[CH:10][C:7]([C:8]#[N:9])=[CH:6][CH:5]=1)([O-:3])=[O:2].[C:12](OC)(=[O:14])C>CO>[N+:1]([C:4]1[CH:5]=[CH:6][C:7]([C:8](=[NH:9])[O:14][CH3:12])=[CH:10][CH:11]=1)([O-:3])=[O:2]

Inputs

Step One
Name
Quantity
5.4 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C#N)C=C1
Name
Quantity
200 mL
Type
reactant
Smiles
C(C)(=O)OC
Step Two
Name
Quantity
20 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
bubbled
CUSTOM
Type
CUSTOM
Details
with dry HCL gas for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the solvent was removed

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C(OC)=N)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 5.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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